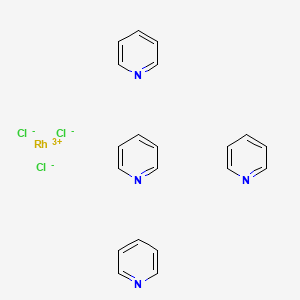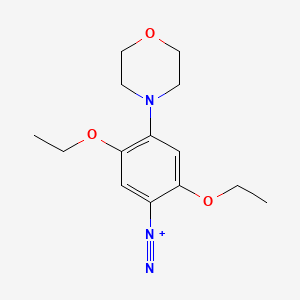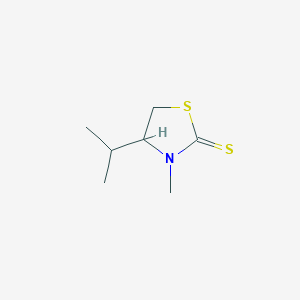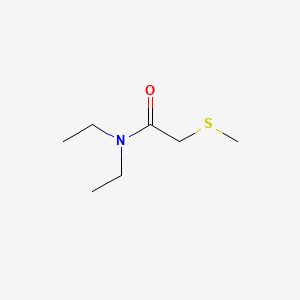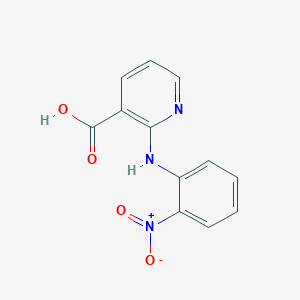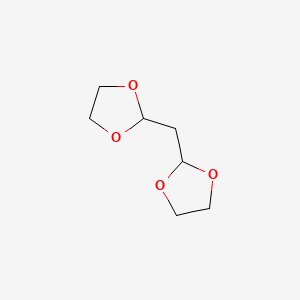
2,2'-Methylenebis(1,3-dioxolane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis(1,3-dioxolane) is an organic compound with the molecular formula C₇H₁₂O₄. It is a dioxolane derivative, which means it contains a five-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Methylenebis(1,3-dioxolane) can be synthesized through the condensation of ethylene glycol with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(1,3-dioxolane) often involves the use of continuous reactors to ensure consistent quality and yield. The process may include the use of silica gel or alumina as catalysts to facilitate the reaction .
化学反応の分析
Types of Reactions
2,2’-Methylenebis(1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols.
Substitution: The dioxolane ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Acid catalysts like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂) are commonly employed.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted dioxolanes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2’-Methylenebis(1,3-dioxolane) has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2’-Methylenebis(1,3-dioxolane) involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can interact with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of Brønsted and Lewis acid sites, which facilitate its reactions with other molecules .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: A simpler dioxolane derivative with similar chemical properties but less stability.
1,3-Dioxane: A six-membered ring analog with different reactivity and stability profiles.
2-Methyl-1,3-dioxolane: A methyl-substituted derivative with distinct chemical behavior.
Uniqueness
2,2’-Methylenebis(1,3-dioxolane) is unique due to its enhanced stability and ability to form stable cyclic structures with carbonyl compounds. This makes it particularly valuable in applications requiring selective protection and reactivity .
特性
CAS番号 |
4405-17-8 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
2-(1,3-dioxolan-2-ylmethyl)-1,3-dioxolane |
InChI |
InChI=1S/C7H12O4/c1-2-9-6(8-1)5-7-10-3-4-11-7/h6-7H,1-5H2 |
InChIキー |
DIMWHKNNIBAPFI-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


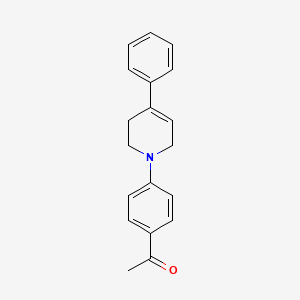
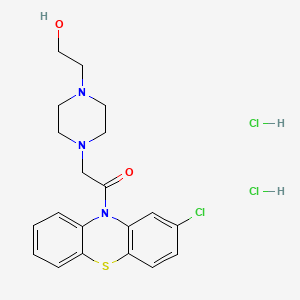
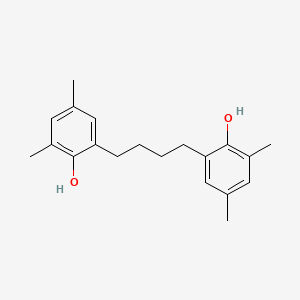

![2-[4-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13738688.png)

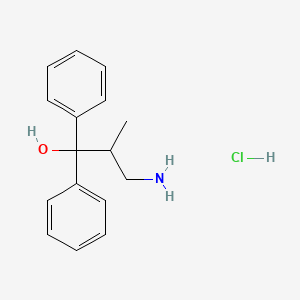
![Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, ethyl sulfate](/img/structure/B13738725.png)
